Octahydro-4,7-methano-1H-indenedimethyl diisocyanate

Description

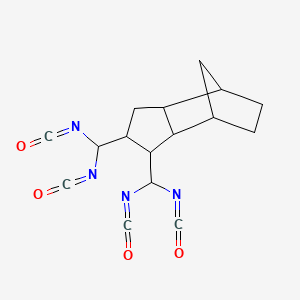

This compound belongs to a class of diisocyanates, which are critical precursors in polyurethane production, coatings, adhesives, and elastomers . Its structure features two isocyanate (-NCO) groups attached to a rigid, saturated hydrocarbon framework, contributing to unique physicochemical properties such as lower volatility compared to linear aliphatic diisocyanates like hexamethylene diisocyanate (HDI) .

Properties

CAS No. |

28807-72-9 |

|---|---|

Molecular Formula |

C16H16N4O4 |

Molecular Weight |

328.32 g/mol |

IUPAC Name |

3,4-bis(diisocyanatomethyl)tricyclo[5.2.1.02,6]decane |

InChI |

InChI=1S/C16H16N4O4/c21-5-17-15(18-6-22)12-4-11-9-1-2-10(3-9)13(11)14(12)16(19-7-23)20-8-24/h9-16H,1-4H2 |

InChI Key |

ZVZTYOCDUNFENN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1C3C2C(C(C3)C(N=C=O)N=C=O)C(N=C=O)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-4,7-methano-1H-indenedimethyl diisocyanate typically involves the reaction of a suitable precursor with phosgene or other isocyanate-generating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process may also involve purification steps such as distillation or crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methano-1H-indenedimethyl diisocyanate undergoes various chemical reactions, including:

Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Polymerization: It can polymerize with diols or diamines to form polyurethanes and polyureas.

Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require the use of catalysts to enhance reaction rates.

Major Products

The major products formed from reactions involving this compound include polyurethanes, polyureas, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Octahydro-4,7-methano-1H-indenedimethyl diisocyanate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.

Medicine: Research is ongoing into its use in the development of medical devices and coatings with antimicrobial properties.

Industry: It is widely used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.

Mechanism of Action

The mechanism of action of octahydro-4,7-methano-1H-indenedimethyl diisocyanate primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of polymers and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Key Observations :

- Cyclic vs.

- Aliphatic vs. Aromatic : Unlike MDI and TDI, the absence of aromatic rings may reduce photodegradation and yellowing in end products, making it suitable for UV-stable coatings .

Reactivity and Polymerization Behavior

Diisocyanates react with polyols to form polyurethanes. Reactivity is influenced by steric hindrance and electronic effects:

- HDI : High reactivity due to linear structure and electron-deficient aliphatic -NCO groups. Requires catalysts for polymerization .

- MDI/TDI : Aromatic -NCO groups are less reactive than aliphatic ones but form durable cross-linked networks .

- This compound: The steric hindrance from the bicyclic structure likely slows reactivity, necessitating tailored catalysts or elevated temperatures for curing .

Occupational Exposure and Toxicity

Diisocyanates are potent sensitizers linked to occupational asthma. Exposure risks vary by compound:

Safety Notes:

- The EU REACH regulation restricts diisocyanate use above 0.1% without mandatory training, emphasizing respiratory protection .

Biological Activity

Octahydro-4,7-methano-1H-indenedimethyl diisocyanate (CAS No. 28807-72-9) is a cyclic compound characterized by its unique structure and potential biological activity. This article explores its biological activity, including toxicological profiles, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 328.32 g/mol

IUPAC Name: this compound

Synonyms: 4,7-Methanoindan, hexahydro; Tricyclo[5.1.0.2,6]decane; MDI derivative

The compound features two isocyanate groups which are known for their reactivity with biological molecules, particularly proteins and nucleic acids.

Toxicological Profile

Research indicates that diisocyanates, including this compound, exhibit significant toxicity primarily through respiratory exposure. The following table summarizes key toxicological findings from various studies:

Diisocyanates react with biological functional groups such as hydroxyls and amines, leading to the formation of stable adducts. This reaction can modify proteins and disrupt normal cellular functions, contributing to toxicity.

Case Studies

- Respiratory Effects in Occupational Exposure

- Animal Studies

- Potential Therapeutic Applications

Q & A

Basic Research Questions

Q. How can the structural identity of octahydro-4,7-methano-1H-indenedimethyl diisocyanate be confirmed experimentally?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to resolve the bicyclic norbornane-derived framework. Cross-validate with Fourier-transform infrared (FTIR) spectroscopy to detect characteristic isocyanate (NCO) stretching bands at ~2270 cm⁻¹. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₃H₁₆N₂O₂) via exact mass matching .

- Data Validation : Compare spectral data with NIST Standard Reference Database entries for tricyclic decane derivatives to resolve ambiguities in stereoisomerism .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via phosgenation of the corresponding diamine precursor (octahydro-4,7-methano-1H-indenedimethylamine). Use non-polar solvents (e.g., hexane) under inert conditions to minimize side reactions. Purification via fractional distillation (boiling point ~250–270°C at reduced pressure) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Monitor purity via gas chromatography (GC) with flame ionization detection (FID) .

- Challenges : Residual amines or solvent traces can hydrolyze isocyanate groups; employ Karl Fischer titration to ensure moisture levels <50 ppm .

Q. What safety protocols are essential for handling this diisocyanate in laboratory settings?

- Methodological Answer : Use engineering controls (fume hoods, closed systems) to prevent inhalation exposure. Personal protective equipment (PPE) must include nitrile gloves, goggles, and respiratory protection (NIOSH-approved for isocyanates). Store under nitrogen to avoid moisture-induced polymerization. Emergency protocols should include neutralization of spills with dry sand or specialized isocyanate decontaminants .

Advanced Research Questions

Q. How do electron impact-induced fragmentation patterns differ between stereoisomers of this diisocyanate?

- Methodological Answer : Conduct electron ionization mass spectrometry (EI-MS) at 70 eV. The endo-isomer predominantly undergoes retro-Diels-Alder cleavage (m/z 82 and 130 fragments), while the exo-isomer shows sequential loss of methyl isocyanate (CH₃NCO, 57 Da) via α-cleavage. Deuterium labeling (e.g., D₂O exchange) can distinguish hydrogen migration pathways .

- Data Interpretation : Compare fragmentation pathways with computational models (e.g., DFT calculations) to correlate experimental spectra with predicted ion stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.